1-(3-Chlorophenyl)-4-{[4-(3-methylbutanoyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chlorophenyl)-4-{[4-(3-methylbutanoyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-4-{[4-(3-methylbutanoyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one typically involves multiple steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the 3-Chlorophenyl Group: This step involves the nucleophilic substitution of a halogenated aromatic compound with the piperazine derivative.
Attachment of the Pyrrolidin-2-one Moiety: This can be achieved through acylation reactions using appropriate acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-4-{[4-(3-methylbutanoyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic ring or the piperazine nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenated aromatic compounds with nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-4-{[4-(3-methylbutanoyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the observed pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)piperazine: Shares the piperazine core but lacks the pyrrolidin-2-one moiety.
4-(3-Methylbutanoyl)piperazine: Similar structure but without the 3-chlorophenyl group.
Pyrrolidin-2-one derivatives: Compounds with similar pyrrolidin-2-one moieties but different substituents.
Uniqueness
1-(3-Chlorophenyl)-4-{[4-(3-methylbutanoyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C20H26ClN3O3 |
---|---|
Molecular Weight |
391.9 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-4-[4-(3-methylbutanoyl)piperazine-1-carbonyl]pyrrolidin-2-one |
InChI |
InChI=1S/C20H26ClN3O3/c1-14(2)10-18(25)22-6-8-23(9-7-22)20(27)15-11-19(26)24(13-15)17-5-3-4-16(21)12-17/h3-5,12,14-15H,6-11,13H2,1-2H3 |
InChI Key |
BGHKVGPPUPTKPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)C(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.